An In-Depth Technical Guide to DL-Alanyl-DL-leucine: Chemical Properties, Structure, and Analysis
An In-Depth Technical Guide to DL-Alanyl-DL-leucine: Chemical Properties, Structure, and Analysis
This guide provides a comprehensive technical overview of the dipeptide DL-Alanyl-DL-leucine, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's core chemical properties, structural features, and analytical characterization, offering field-proven insights and methodologies.
Introduction: Understanding the Significance of Dipeptides
Dipeptides, the simplest members of the peptide family, are crucial building blocks in numerous biological processes and hold significant potential in pharmaceutical and biotechnological applications. DL-Alanyl-DL-leucine, a dipeptide composed of alanine and leucine residues, represents a racemic mixture of stereoisomers. This guide will explore the fundamental characteristics of this compound, providing a robust foundation for its application in research and development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of DL-Alanyl-DL-leucine is paramount for its effective use. Key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylpentanoic acid | [1] |
| Synonyms | H-DL-Ala-DL-Leu-OH, DL-Ala-DL-Leu | [1][2] |
| CAS Number | 1999-42-4 | [1][3][4] |
| Molecular Formula | C₉H₁₈N₂O₃ | [1][3] |
| Molecular Weight | 202.25 g/mol | [1][3][5] |
| Appearance | White to almost white powder or crystal | [2] |
| Solubility | Soluble in water. |
Note: As a racemic mixture of diastereomers, the net optical rotation of DL-Alanyl-DL-leucine is zero. However, individual stereoisomers, such as L-Alanyl-L-leucine, exhibit specific optical rotations. The optical rotation of amino acids and their derivatives is highly dependent on factors like concentration, solvent, and temperature.[6][7] For instance, L-leucine has a specific optical rotation of +15.1° in 6N HCl.[8]
Molecular Structure and Stereochemistry
The structure of DL-Alanyl-DL-leucine is characterized by a peptide bond linking the carboxyl group of an alanine residue to the amino group of a leucine residue. The "DL-DL" designation indicates that this is a mixture of two enantiomers: D-Alanyl-D-leucine and L-Alanyl-L-leucine, and two diastereomers: D-Alanyl-L-leucine and L-Alanyl-D-leucine.
Molecular Structure of Alanyl-Leucine
Caption: General chemical structure of the Alanyl-Leucine dipeptide.
The stereochemistry of the individual amino acid residues significantly influences the overall properties and biological activity of the dipeptide. The presence of chiral centers in both alanine and leucine gives rise to four possible stereoisomers:
-
L-Alanyl-L-leucine (L-Ala-L-Leu)
-
D-Alanyl-D-leucine (D-Ala-D-Leu)
-
L-Alanyl-D-leucine (L-Ala-D-Leu)
-
D-Alanyl-L-leucine (D-Ala-L-Leu)
DL-Alanyl-DL-leucine is a mixture of these stereoisomers. For specific applications, particularly in drug development, the synthesis and characterization of individual stereoisomers are often necessary.
Synthesis of DL-Alanyl-DL-leucine
The synthesis of dipeptides like DL-Alanyl-DL-leucine can be achieved through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).
Solution-Phase Synthesis
Solution-phase synthesis is a classical and versatile method, particularly suitable for large-scale production.[9] The general workflow involves the protection of reactive functional groups, coupling of the amino acid residues, and subsequent deprotection.
Workflow for Solution-Phase Dipeptide Synthesis
Caption: Generalized workflow for solution-phase dipeptide synthesis.
Experimental Protocol: Solution-Phase Synthesis using DCC/HOBt
This protocol provides a representative procedure for the synthesis of a dipeptide.
-
Protection of Amino Acids:
-
Protect the N-terminus of DL-alanine with a suitable protecting group like Boc (di-tert-butyl dicarbonate).
-
Protect the C-terminus of DL-leucine as a methyl or ethyl ester.
-
-
Coupling Reaction:
-
Dissolve N-Boc-DL-alanine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).[9][10]
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir for 30 minutes to form the active ester.[10]
-
In a separate flask, dissolve the DL-leucine methyl ester hydrochloride (1 equivalent) in DCM and neutralize with a non-nucleophilic base like N-methylmorpholine (NMM) (1.1 equivalents).[9]
-
Add the neutralized leucine ester solution to the activated alanine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[9]
-
Wash the filtrate with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) to remove unreacted starting materials and HOBt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude protected dipeptide by silica gel column chromatography.
-
-
Deprotection:
-
Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM.
-
Saponify the methyl ester using a base like sodium hydroxide to yield the final DL-Alanyl-DL-leucine product.
-
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a more streamlined and automatable approach for peptide synthesis.[11][12][13] The C-terminal amino acid is first anchored to an insoluble resin, and the peptide chain is built step-by-step.[14][15]
Workflow for Solid-Phase Dipeptide Synthesis
Caption: Generalized workflow for solid-phase dipeptide synthesis.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis
This protocol outlines a standard procedure for SPPS.
-
Resin Preparation:
-
Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in DMF.
-
-
Anchoring the First Amino Acid:
-
Dissolve Fmoc-DL-leucine (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the solution to the swollen resin and shake for 1-2 hours.
-
Cap any unreacted sites on the resin using a capping solution (e.g., methanol/DIPEA in DCM).
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[15]
-
Wash the resin thoroughly with DMF.
-
-
Coupling the Second Amino Acid:
-
Activate Fmoc-DL-alanine (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIPEA (6 equivalents) or DIC (3 equivalents) and HOBt (3 equivalents) in DMF.[16]
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 3.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Cleave the dipeptide from the resin and remove any side-chain protecting groups (if present) using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane).[14]
-
-
Purification:
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analytical Characterization
Accurate characterization of the synthesized DL-Alanyl-DL-leucine is essential to confirm its identity, purity, and structure.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Shows the number of non-equivalent carbons and their chemical environments. A ¹³C NMR spectrum for DL-Alanyl-L-leucine is available in some databases.[19] Expected signals would include the carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons, and the carbons of the side chains.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is a powerful tool for identifying the functional groups present in the dipeptide.[20] Characteristic peptide bands include the Amide A band (~3300 cm⁻¹) from N-H stretching, the Amide I band (1600-1700 cm⁻¹) primarily from C=O stretching, and the Amide II band (~1550 cm⁻¹) from N-H bending and C-N stretching.[21]
-
-
Mass Spectrometry (MS):
-
MS is used to determine the molecular weight and fragmentation pattern of the dipeptide. The expected molecular ion peak [M+H]⁺ would be at m/z 203.139.[17] Fragmentation patterns can help confirm the amino acid sequence. Common fragmentation pathways for protonated amino acids involve the loss of water and carbon monoxide.[22]
-
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC):
-
RP-HPLC is the primary method for assessing the purity of the synthesized dipeptide and for its purification. A gradient of water and acetonitrile with a modifier like TFA is typically used.
-
Chiral HPLC can be employed to resolve and quantify the different stereoisomers of alanyl-leucine.[23]
-
Applications in Research and Drug Development
DL-Alanyl-DL-leucine and its individual stereoisomers have potential applications in various fields of research and development.
-
Drug Delivery: Dipeptides are being explored as components of targeted drug delivery systems. They can be used to modify nanoparticles or other drug carriers to enhance their delivery to specific cells or tissues.[24] For instance, peptides like GALA (Glutamic acid-alanine-leucine-alanine) have been investigated for nucleic acid delivery.[25] Amino acids and their derivatives have also been studied as permeation enhancers for transdermal drug delivery.[20][21][26][27][28]
-
Enzyme Substrate Studies: Dipeptides serve as substrates for various peptidases, such as aminopeptidases.[13] DL-Alanyl-DL-leucine can be used in enzymatic assays to study the activity and specificity of these enzymes.[26] This is crucial for understanding their biological roles and for the development of enzyme inhibitors.
-
Chiral Resolution Studies: Racemic mixtures of dipeptides like DL-Alanyl-DL-leucine are valuable model systems for developing and optimizing methods for chiral separation, including enzymatic resolution and chiral chromatography.[22][23][29][30]
Conclusion
DL-Alanyl-DL-leucine, as a fundamental dipeptide, serves as an excellent model for understanding peptide chemistry, from synthesis to analysis and potential applications. This guide has provided a comprehensive overview of its chemical properties, structure, and the methodologies for its preparation and characterization. For researchers and drug development professionals, a solid grasp of these principles is essential for leveraging the potential of this and other dipeptides in advancing scientific discovery and therapeutic innovation.
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